

"synthesis of 8-bromo-substituted benzoxazinediones from anthranilic acid"

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Compound of Interest

Compound Name: 8-Bromo-1*h*-benzo[d][1,3]oxazine-2,4-dione

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Synthesis of 8-Bromo-Substituted Benzoxazinediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-bromo-substituted 2*H*-1,4-benzoxazin-3(4*H*)-ones, starting from commercially available precursors. Due to the limited direct literature on the synthesis of the 8-bromo isomer from anthranilic acid, this guide outlines a well-precedented three-step synthesis commencing with the preparation of the key intermediate, 2-amino-3-bromophenol. The methodologies presented are based on established chemical transformations and analogous reactions reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of 8-bromo-2*H*-1,4-benzoxazin-3(4*H*)-one can be efficiently achieved through a three-step sequence:

- **Demethylation:** Synthesis of the crucial precursor, 2-amino-3-bromophenol, from 6-bromo-2-methoxyaniline.

- N-Chloroacetylation: The selective acylation of the amino group of 2-amino-3-bromophenol with chloroacetyl chloride to yield N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide.
- Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the final 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

This approach is advantageous as it allows for the unambiguous placement of the bromine atom at the 8-position of the benzoxazinone ring system.

Experimental Protocols and Data

Step 1: Synthesis of 2-amino-3-bromophenol

This procedure follows a literature method for the demethylation of 6-bromo-2-methoxyaniline. [\[1\]](#)

Table 1: Reaction Parameters for the Synthesis of 2-amino-3-bromophenol

Parameter	Value
Starting Material	6-bromo-2-methoxyaniline (1.0 equiv)
Reagent	Boron tribromide (1.0 M in CH ₂ Cl ₂) (2.0 equiv)
Solvent	Dichloromethane (CH ₂ Cl ₂)
Temperature	0 °C to Room Temperature
Reaction Time	Overnight
Yield	92%

Experimental Protocol:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (5 mmol) in dichloromethane (30 mL) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.

- Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via a syringe.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of methanol (10 mL) at 0 °C.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide

This protocol is adapted from standard procedures for the N-chloroacetylation of aminophenols.^[2]

Table 2: Reaction Parameters for the Synthesis of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide

Parameter	Value
Starting Material	2-amino-3-bromophenol (1.0 equiv)
Reagent	Chloroacetyl chloride (1.1 equiv)
Base	Triethylamine (1.2 equiv)
Solvent	Diethyl ether or Dichloromethane
Temperature	0-10 °C to Room Temperature
Reaction Time	6-24 hours
Estimated Yield	80-90%

Experimental Protocol:

- In a round-bottom flask, dissolve 2-amino-3-bromophenol (1.0 equiv) and triethylamine (1.2 equiv) in a suitable solvent such as diethyl ether or dichloromethane.
- Cool the mixture to 0-10 °C in an ice bath.
- Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition, allow the reaction mixture to stir for 6 hours at 0-10 °C and then let it warm to room temperature and stir for an additional 18 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into crushed ice.
- If a precipitate forms, collect it by filtration, wash with cold water, and dry.
- If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 8-bromo-2H-1,4-benzoxazin-3(4H)-one

This intramolecular cyclization is a standard method for the formation of lactams and ethers.

Table 3: Reaction Parameters for the Synthesis of 8-bromo-2H-1,4-benzoxazin-3(4H)-one

Parameter	Value
Starting Material	N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (1.0 equiv)
Base	Potassium carbonate or Sodium hydroxide
Solvent	Acetone, DMF, or Ethanol
Temperature	Room Temperature to Reflux
Reaction Time	4-12 hours
Estimated Yield	70-85%

Experimental Protocol:

- Dissolve N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (1.0 equiv) in a suitable solvent such as acetone, DMF, or ethanol in a round-bottom flask.
- Add a base such as anhydrous potassium carbonate (2.0 equiv) or sodium hydroxide (1.2 equiv).
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
- If potassium carbonate was used, filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Add water to the residue to precipitate the crude product.
- Collect the solid by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

Visualizations

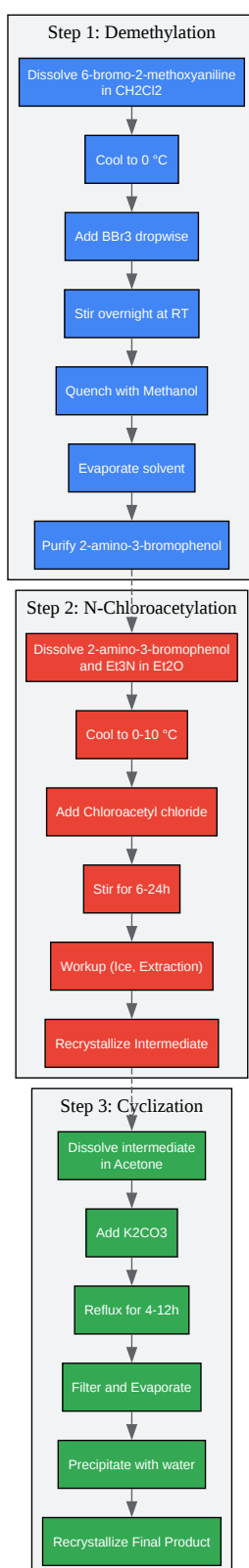
Synthetic Pathway



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Caption: Overall synthetic scheme for 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

This guide outlines a robust and logical synthetic route for the preparation of 8-bromo-substituted benzoxazinediones. While direct synthesis from anthranilic acid is not well-documented for this specific isomer, the presented pathway utilizing 2-amino-3-bromophenol as a key intermediate provides a reliable alternative. The experimental protocols are based on well-established and high-yielding chemical transformations, making this approach suitable for implementation in a research or drug development setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

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References

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